molecular formula C14H18ClNO2 B4029628 2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one

2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one

Cat. No.: B4029628
M. Wt: 267.75 g/mol
InChI Key: YFXHGZKUMODSFP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenoxy group and a piperidinyl group attached to a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chlorophenol with epichlorohydrin to form 3-chlorophenoxypropanol. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one
  • 2-(3-Bromophenoxy)-1-(piperidin-1-yl)propan-1-one
  • 2-(3-Chlorophenoxy)-1-(morpholin-1-yl)propan-1-one

Uniqueness

2-(3-Chlorophenoxy)-1-(piperidin-1-yl)propan-1-one is unique due to the specific positioning of the chlorophenoxy and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-11(14(17)16-8-3-2-4-9-16)18-13-7-5-6-12(15)10-13/h5-7,10-11H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXHGZKUMODSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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